Cas no 2123467-24-1 (1-(6-Methylpyrazin-2-yl)azepane)

1-(6-Methylpyrazin-2-yl)azepane Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-methylpyrazin-2-yl)azepane
- 1-(6-Methylpyrazin-2-yl)azepane
-
- Inchi: 1S/C11H17N3/c1-10-8-12-9-11(13-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
- InChI Key: BSFKIRZWCYKROM-UHFFFAOYSA-N
- SMILES: N1(C2C=NC=C(C)N=2)CCCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 164
- XLogP3: 1.8
- Topological Polar Surface Area: 29
1-(6-Methylpyrazin-2-yl)azepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6543-7479-25mg |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 25mg |
$163.5 | 2023-09-08 | ||
Life Chemicals | F6543-7479-50mg |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6543-7479-100mg |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6543-7479-2μmol |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6543-7479-4mg |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6543-7479-20μmol |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6543-7479-5μmol |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6543-7479-1mg |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6543-7479-15mg |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6543-7479-20mg |
1-(6-methylpyrazin-2-yl)azepane |
2123467-24-1 | 20mg |
$148.5 | 2023-09-08 |
1-(6-Methylpyrazin-2-yl)azepane Related Literature
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
4. Caper tea
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
Additional information on 1-(6-Methylpyrazin-2-yl)azepane
Introduction to 1-(6-Methylpyrazin-2-yl)azepane (CAS No. 2123467-24-1)
1-(6-Methylpyrazin-2-yl)azepane, a compound with the chemical identifier CAS No. 2123467-24-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the azepane and pyrazine families, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural combination of these heterocyclic rings imparts unique properties that make it a promising candidate for further research and development in medicinal chemistry.
The molecular structure of 1-(6-Methylpyrazin-2-yl)azepane consists of a seven-membered azepane ring fused with a six-membered pyrazine ring, with a methyl substituent at the 6-position of the pyrazine ring. This configuration allows for multiple sites of interaction with biological targets, making it an intriguing molecule for drug discovery. The presence of both nitrogen atoms in the heterocyclic system enhances its potential to engage with various pharmacophores, thereby broadening its scope of application.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurological and inflammatory pathways. The azepane core is particularly notable for its ability to cross the blood-brain barrier, which is a critical factor for many central nervous system (CNS) drugs. Additionally, the pyrazine moiety is known for its role in various pharmacological activities, including antiviral, antibacterial, and anti-inflammatory effects. The combination of these features in 1-(6-Methylpyrazin-2-yl)azepane suggests potential applications in treating conditions such as neurodegenerative diseases, chronic inflammation, and infectious disorders.
Recent studies have begun to explore the pharmacological profile of 1-(6-Methylpyrazin-2-yl)azepane, revealing several promising properties. Research indicates that this compound exhibits moderate affinity for certain neurotransmitter receptors, which could make it useful in the development of drugs targeting cognitive disorders and mood regulation. Furthermore, preliminary in vitro studies have shown that it may possess anti-inflammatory properties by interacting with key inflammatory pathways. These findings underscore the compound's potential as a lead molecule for further optimization.
The synthesis of 1-(6-Methylpyrazin-2-yl)azepane involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the azepane ring through cyclization reactions, followed by functionalization to introduce the pyrazine moiety. The introduction of the methyl group at the 6-position of the pyrazine ring is achieved through selective alkylation or other suitable coupling techniques. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and flow chemistry, have been employed to enhance efficiency and scalability.
One of the key challenges in working with 1-(6-Methylpyrazin-2-yl)azepane is its stability under various conditions. Like many heterocyclic compounds, it may be sensitive to light, heat, and moisture, necessitating careful handling and storage protocols. However, advancements in chemical synthesis and purification techniques have mitigated many of these issues, making it more feasible to study this compound in detail.
The pharmacokinetic properties of 1-(6-Methylpyrazin-2-yl)azepane are also an area of active investigation. Initial studies suggest that it has a reasonable bioavailability and moderate metabolic stability, which are essential characteristics for any potential drug candidate. Further research is needed to fully understand its absorption, distribution, metabolism, excretion (ADME) profile and to identify any potential liabilities that may need to be addressed during drug development.
In conclusion, 1-(6-Methylpyrazin-2-yl)azepane (CAS No. 2123467-24-1) represents a compelling candidate for therapeutic intervention due to its unique structural features and promising pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile molecule that could be explored for various diseases. As research continues to uncover more about its potential applications and mechanisms of action, this compound is poised to make significant contributions to the field of pharmaceutical chemistry.
2123467-24-1 (1-(6-Methylpyrazin-2-yl)azepane) Related Products
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2279938-29-1(Alkyne-SS-COOH)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)




